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Compound of Interest

Compound Name: 3C-P (hydrochloride)

Cat. No.: B1162873

Executive Summary & Chemical Profile

3C-P is a psychedelic phenethylamine of the amphetamine class, structurally related to
Proscaline and Mescaline.[1] As a designer drug with potential forensic implications, robust
guantification is critical for toxicology and purity assessment.

This guide compares three primary analytical platforms: LC-MS/MS (Liquid Chromatography-
Tandem Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), and HPLC-
UV (High-Performance Liquid Chromatography-Ultraviolet Detection).

Parameter 3C-P Hydrochloride Specification
1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-

IUPAC Name ( y-4-propoxyphenyl)prop
amine hydrochloride

Molecular Formula C14H23NOs3[2] - HCI

Molar Mass 253.34 g/mol (Freebase) / ~289.8 g/mol (Salt)

Primary amine (derivatisable), Propoxy ether tail

Key Functionality
(lipophilic)

Methodological Landscape: Comparative Analysis
Method A: LC-MS/MS (The Bioanalytical Gold Standard)
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Best For: Trace quantification in biological matrices (plasma, urine), high-throughput screening.
e Mechanism: Electrospray lonization (ESI+) followed by Multiple Reaction Monitoring (MRM).

e Pros: Extreme sensitivity (pg/mL range), minimal sample prep (dilute-and-shoot or protein
crash), no derivatization required.

o Cons: Susceptible to ion suppression (matrix effects) from phospholipids; high capital cost.

Method B: GC-MS (The Forensic Workhorse)

Best For: Seized drug analysis, library matching, confirmatory identification.
e Mechanism: Electron Impact (El) ionization after gas-phase separation.
e Pros: Standardized spectral libraries (SWGDRUG/NIST), robust separation of isomers.

e Cons: 3C-P is a primary amine and may show peak tailing/thermal instability. Derivatization
(e.g., with PFPA or BSTFA) is strongly recommended to improve volatility and peak shape.

Method C: HPLC-UV (The QC Standard)

Best For: Purity analysis of bulk powder, pharmaceutical quality control.

e Mechanism: UV absorption (typically 210-280 nm) based on the aromatic ring.
» Pros: Cost-effective, robust, excellent precision for high concentrations.

e Cons: High LOD/LOQ (ug/mL range), low specificity compared to MS.

Comparative Performance Metrics

Data represents typical validation ranges for amphetamine-type phenethylamines based on
ICH Q2(R1) guidelines.
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. GC-MS (PFPA
Performance Metric LC-MSIMS (ESI+) ) HPLC-UV (DAD)
Deriv.)

Linearity (R?) > 0.995 >0.990 >0.999
LOD (Limit of

) 0.05 - 0.5 ng/mL 5 - 20 ng/mL 0.5-1.0 pg/mL
Detection)
LOQ (Limit of Quant) 0.1 -1.0 ng/mL 10 - 50 ng/mL 2.0 — 5.0 pg/mL
Precision (% RSD) < 15% (Bioanalysis) < 5% (Instrument) < 1% (System)
Sample Prep Time Low (30 min) High (90 min) Low (20 min)

Detailed Experimental Protocols
Protocol A: LC-MSIMS Validation Workflow

Objective: Quantify 3C-P in human plasma.

o Chromatography:

o Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 um).

o Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: 5% B to 95% B over 5 minutes.

e Mass Spectrometry (MRM):

o Precursor lon:m/z 254.2 [M+H]*

o Quantifier lon:m/z 237.1 (Loss of NHs).

o Qualifier lon:m/z 195.1 (Loss of propoxy chain/cleavage).

o Sample Prep (Protein Precipitation):
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o Add 100 pL Plasma + 300 pL cold Acetonitrile (containing Internal Standard, e.g., 3C-P-d3
or Mescaline-d9).

o Vortex 30s, Centrifuge 10,0009 for 5 min.

o Inject Supernatant.

Protocol B: GC-MS Derivatization Workflow

Objective: Confirm identity and quantify in seized powder.
» Derivatization (Pentafluoropropionic Anhydride - PFPA):
o Aliquot 1 mg sample (dissolved in MeOH) into a vial; evaporate to dryness under Na.
o Add 50 uL PFPA + 50 pL Ethyl Acetate.
o Incubate at 60°C for 20 minutes.
o Evaporate to dryness; reconstitute in 100 uL Ethyl Acetate.
e Instrument Parameters:
o Column: DB-5MS or equivalent (30m x 0.25mm x 0.25um).[3][4]
o Carrier Gas: Helium @ 1.0 mL/min.
o Temp Program: 70°C (1 min) - 20°C/min - 300°C (5 min).
» Detection:
o Monitor m/z ions specific to the PFP-derivative (Molecular ion will increase by 146 Da).
Visualization of Validation Logic

Workflow Diagram: Method Selection & Validation

The following diagram illustrates the decision matrix for selecting the appropriate method and
the subsequent validation steps required by ISO 17025 / ICH guidelines.
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Start: 3C-P Sample Type

Matrix / Concentration?

<1 pg/mL > 1 mg/mL

Biological / Trace Seized Drug / Bulk
(Plasma, Urine) (Powder, Liquid)

Method A: LC-MS/MS Method B: GC-MS
(High Sensitivity) (Structural ID)

Validation Parameters: Validation Parameters:
1. Matrix Effect (ME) 1. Derivatization Efficiency
2. Recovery (RE) 2. Spectral Match
3. LOD/LOQ 3. Linearity

Final Validation Report

(ICH Q2(R1) Compliant)

Click to download full resolution via product page

Caption: Decision tree for selecting analytical methods based on sample matrix and required
sensitivity, leading to specific validation parameters.

Signal Pathway: LC-MS/MS Fragmentation Logic

Understanding the fragmentation is vital for setting up MRM transitions.
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Product lon 1

Quantifier (High Abundance (Loss of NH3)
m/z = 237.1

Precursor lon Collision Cell
[M+H]+ = 254.2 (N2 Gas)

Qualifier (High Specificity)

Product lon 2
(Alpha Cleavage)

m/z = ~195

Click to download full resolution via product page

Caption: Proposed ESI+ fragmentation pathway for 3C-P, utilizing ammonia loss for primary
quantification.

Critical Validation Parameters (Scientific Integrity)
Linearity & Range

For LC-MS/MS, linearity is often limited by detector saturation at the high end.
» Protocol: Prepare 6 calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

e Acceptance: r2 > 0.99. Weighting (1/x or 1/x?) is usually required for large dynamic ranges to
ensure accuracy at the LOQ.

Matrix Effects (LC-MS/MS Specific)

Phenethylamines are eluted in regions often suppressed by phospholipids in plasma.

o Experiment: Compare the peak area of 3C-P spiked into extracted blank plasma (B) vs. 3C-P
in neat solvent (A).

o Calculation: Matrix Factor (MF) =B /A.

e Goal: MF between 0.85 and 1.15. If suppression occurs (< 0.85), switch to Stable Isotope
Dilution (using deuterated analogs) to compensate.
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Precision & Accuracy

Intra-day: 5 replicates at Low, Medium, and High QC levels.
Inter-day: Repeat over 3 separate days.

Acceptance: Accuracy within £15% of nominal (x20% at LOQ); Precision (CV) < 15%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Hydrochloride Quantification]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1162873#validation-of-analytical-methods-for-3c-p-
hydrochloride-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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